4-(cyclohexylamino)-2H-chromen-2-one
Description
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
4-(cyclohexylamino)chromen-2-one |
InChI |
InChI=1S/C15H17NO2/c17-15-10-13(16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h4-5,8-11,16H,1-3,6-7H2 |
InChI Key |
RLIXVONFOXAXLN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to 4-(cyclohexylamino)-2H-chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of chromen-4-one and chromane-2,4-dione scaffolds demonstrate moderate to high cytotoxicity against leukemia (HL-60, MOLT-4) and breast cancer (MCF-7) cell lines. For instance, one study reported IC50 values as low as 24.4 μM for certain derivatives against MOLT-4 cells, highlighting their potential as anticancer agents .
Optical Applications
The structural characteristics of this compound suggest potential applications in developing new materials with specific optical properties. The compound's chromenone structure may facilitate the design of materials for photonic applications, including sensors and light-emitting devices .
Fluorescent Sensors
Related derivatives have been explored as fluorescent sensors for metal ions. For example, compounds like 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one have been shown to selectively detect Fe³⁺ ions with high sensitivity and selectivity, indicating that similar derivatives of this compound could serve as effective chemosensors .
Structural Variations and Derivatives
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the chromenone backbone can lead to diverse pharmacological profiles. For instance, the introduction of different aromatic groups or functional groups can enhance or alter the compound's cytotoxicity and selectivity against cancer cells .
Case Studies and Research Findings
Several case studies highlight the applications of chromenone derivatives in drug development:
- Cytotoxicity Evaluation : A systematic evaluation of various chromenone derivatives revealed significant differences in their anticancer activity, emphasizing the need for structure-activity relationship studies to optimize their efficacy .
- Fluorescent Sensor Development : Research into furocoumarin derivatives has demonstrated their utility as fluorescent sensors for detecting metal ions in environmental samples, suggesting that similar approaches could be applied to this compound derivatives .
Comparison with Similar Compounds
Core Modifications
- Thieno[2,3-H]chromen-2-one Core (e.g., 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one): The thieno-fused chromenone core introduces aromatic sulfur, altering electronic properties and enabling π-π stacking interactions. This enhances binding to hydrophobic enzyme pockets, as observed in anticancer studies.
- Standard Chromen-2-one Core: Compounds like this compound retain the oxygen-containing chromenone ring, favoring hydrogen bonding with biological targets (e.g., kinases or DNA topoisomerases).
Substituent Effects
- Diphenylamino (thienochromenone analog): Enhances electron delocalization, useful in materials science (e.g., OLEDs) and protein interaction studies.
Halogen and Alkyl Substituents :
- Chlorine (e.g., 5-[2-(4-chlorophenyl)-...]): Increases electrophilicity and binding affinity to halogen-bonding domains in enzymes.
- Hexyl/methyl groups (e.g., 6-Chloro-3-hexyl-...): Improve lipid solubility and prolong metabolic half-life.
Oxygen-Containing Groups :
- Methoxybenzyloxy (e.g., 6-Chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-...): Modulates solubility and confers antioxidant activity via radical scavenging.
Pharmacological Potential
- Kinase Inhibition: Cyclohexylamino and diphenylamino derivatives show promise in targeting CDK and tyrosine kinases due to their planar structures and hydrogen-bonding capabilities.
- Antimicrobial Activity : Chlorinated analogs (e.g., 5-[2-(4-chlorophenyl)-...]) exhibit broad-spectrum activity against Gram-positive bacteria.
Preparation Methods
Reaction Conditions and Optimization
A mixture of 4-hydroxycoumarin (0.01 mol) and cyclohexylamine (0.05 mol) is stirred at 160°C for 1 hour. The excess cyclohexylamine (5 equivalents) serves dual roles: as a nucleophile for amination and as a base to deprotonate the hydroxyl group of 4-hydroxycoumarin. The reaction proceeds via nucleophilic aromatic substitution, where the cyclohexylamine attacks the electron-deficient C-4 position of the coumarin scaffold.
Key Parameters:
-
Temperature : Elevated temperatures (160°C) are critical for overcoming kinetic barriers and ensuring complete conversion.
-
Stoichiometry : A 1:5 molar ratio of 4-hydroxycoumarin to cyclohexylamine minimizes side products such as N,N-dicyclohexylurea.
-
Solvent-Free Conditions : The absence of solvent simplifies purification and aligns with green chemistry principles.
Post-reaction, the crude mixture is dissolved in methanol (30 mL), and 0.1 M aqueous sodium hydroxide is added dropwise to precipitate the product. The precipitate is filtered and washed with ethanol to yield pure this compound.
Purification and Isolation Techniques
The isolation of this compound relies on differential solubility:
-
Methanol Dissolution : The crude product dissolves in methanol, while unreacted cyclohexylamine remains in the aqueous phase.
-
Alkaline Precipitation : Adding NaOH deprotonates the phenolic byproducts, leaving the target compound insoluble.
-
Ethanol Washing : Residual impurities are removed via ethanol rinsing, yielding a pale-yellow crystalline solid.
Comparative Analysis with Alternative Routes
Although no alternative methods for this compound are explicitly detailed in the literature, related coumarin derivatization strategies offer contextual insights:
Multicomponent Reactions (MCRs)
Chromeno-fused heterocycles are often synthesized via MCRs involving aldehydes, amines, and isocyanides. However, these methods require complex catalysts (e.g., p-toluenesulfonic acid) and multi-step protocols, making them less efficient for simple amination.
Enzymatic Amination
Biocatalytic approaches using lipases or transaminases have been reported for coumarin derivatives but remain unexplored for this compound due to substrate specificity challenges.
Table 2: Key Spectral Features of this compound
| Technique | Characteristic Signals |
|---|---|
| IR (KBr) | 1,700 cm⁻¹ (C=O), 3,300 cm⁻¹ (N-H) |
| ¹H NMR | δ 6.1–8.2 (aromatic), δ 1.0–2.5 (cyclohexyl) |
| ¹³C NMR | δ 160 (C=O), δ 110–150 (aromatic) |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(cyclohexylamino)-2H-chromen-2-one?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-2H-chromen-2-one with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients . Intermediate steps may involve protecting group strategies to avoid side reactions at sensitive positions (e.g., hydroxyl groups) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., cyclohexylamino proton signals at δ 3.5–4.0 ppm and aromatic protons in the chromenone ring at δ 6.5–8.0 ppm) .
- IR : Stretching frequencies for C=O (1650–1700 cm) and N–H (3300–3500 cm) validate functional groups .
- HRMS : Accurate mass analysis (e.g., [M+H]) confirms molecular formula .
Q. How can purity and stability be ensured during storage?
Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Store under inert atmosphere (N) at –20°C to prevent oxidation or hydrolysis. Stability studies via TGA/DSC can identify decomposition temperatures .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in derivatization reactions?
The cyclohexylamino group’s steric bulk directs electrophilic substitutions to the less hindered C-5 or C-7 positions. For example, nitration at C-5 occurs in HNO/HSO at 0°C, while bromination (NBS, CCl) favors C-7. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Lewis acids) further modulate selectivity .
Q. What computational approaches predict electronic properties and bioactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO-LUMO gaps), identifying nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., MAO-B enzymes) using AutoDock Vina, guided by crystallographic data (PDB IDs: 1UT, 1V0) .
Q. How to address contradictions between experimental and computational spectroscopic data?
Cross-validate NMR chemical shifts with computed values (GIAO method) at the same theory level. Discrepancies in C signals >2 ppm may indicate conformational flexibility or solvent effects. Use X-ray crystallography (SHELXL refinement) as a definitive structural reference .
Q. What strategies optimize biological activity studies in cell-based assays?
- ROS Detection : Use fluorescent probes like 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (HTFMC) to monitor intracellular ROS generation (λ/λ = 340/500 nm) .
- Enzyme Inhibition : Conduct kinetic assays (e.g., IC determination) with MAO-B or cytochrome P450 isoforms, using UV-Vis spectroscopy to track substrate depletion .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
Poor crystal growth due to flexible cyclohexyl groups can be mitigated by:
- Co-crystallization : Add small molecules (e.g., DMSO) to stabilize lattice packing.
- Temperature Gradients : Slow cooling from 40°C to 4°C over 7 days. Validate final structures with R-factor (<5%) and ADDSYM checks in PLATON to detect missed symmetry .
Methodological Notes
- Data Reproducibility : Document solvent batch effects (e.g., anhydrous DMF vs. technical grade) and humidity control during synthesis .
- Contradiction Resolution : For conflicting bioactivity results, validate assays with positive controls (e.g., known MAO-B inhibitors) and repeat under standardized hypoxia/pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
